molecular formula C8H4BrF3N2 B1346424 3-Bromo-5-(trifluoromethyl)-1H-indazole CAS No. 1086378-32-6

3-Bromo-5-(trifluoromethyl)-1H-indazole

Cat. No. B1346424
CAS RN: 1086378-32-6
M. Wt: 265.03 g/mol
InChI Key: NJWMXXMBNBUURG-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)-1H-indazole, also known as 3-Br-5-TFM-1H-indazole, is a synthetic compound with a wide range of applications in research and development. It is a heterocyclic compound containing an indazole ring with a bromo substituent at the 3-position and a trifluoromethyl group at the 5-position. This compound has been studied extensively due to its unique properties, which include high solubility in water, low toxicity, and strong stability. It has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and medical diagnostics.

Scientific Research Applications

Structural Analysis and Supramolecular Interactions

  • Fluorinated Indazoles' Supramolecular Structure : A study on NH-indazoles, including 3-trifluoromethyl and 3-trifluoromethyl-4,5,6,7-tetrafluoroindazoles, revealed insights into their crystal structure and supramolecular interactions. These compounds demonstrated unique crystallization behaviors, forming helices and catemers, attributed to hydrogen bonds and aromatic interactions. This research helps understand the structural basis for the properties and reactivity of fluorinated indazoles (Teichert et al., 2007).

Synthetic Approaches and Functionalization

  • Cross-Coupling Reactions : Research on 5-bromo-3-iodoindazoles has demonstrated their utility in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These methodologies facilitate the synthesis of a wide range of functionalized indazoles, highlighting the versatility of bromo-indazoles as intermediates in organic synthesis (Witulski et al., 2005).
  • IKK2 Inhibitors Synthesis : An efficient synthesis approach for 3,5,7-trisubstituted 1H-indazoles was developed, showcasing a scalable method to produce potent IKK2 inhibitors. This research underscores the importance of 3,5,7-trisubstituted 1H-indazoles in medicinal chemistry and drug development (Lin et al., 2008).

Biological Activity and Applications

  • Antifungal Agents : A series of indazole-linked triazoles were synthesized and evaluated for their antifungal properties. One compound, in particular, showed significant activity against various fungal species, highlighting the potential of bromo-indazole derivatives in developing new antifungal therapies (Park et al., 2007).
  • α-Glucosidase Inhibition and Antioxidant Activity : The synthesis and evaluation of 7-carbo-substituted 5-bromo-3-methylindazoles demonstrated significant inhibitory effects against α-glucosidase and potential antioxidant activities. This suggests their utility in managing diabetes and oxidative stress-related conditions (Mphahlele et al., 2020).

Mechanism of Action

Target of Action

Similar compounds like 3-bromo-5-(trifluoromethyl)pyridine and 3-Bromo-5-(trifluoromethyl)benzaldehyde are used as building blocks in chemical synthesis, suggesting that the compound could interact with a variety of molecular targets depending on the context of its use.

Mode of Action

Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, potentially influencing its interactions with hydrophobic pockets in proteins .

Pharmacokinetics

The compound’s lipophilic trifluoromethyl group could potentially enhance its absorption and distribution within the body .

Action Environment

The action environment of 3-Bromo-5-(trifluoromethyl)-1H-indazole could be influenced by various factors, including temperature, pH, and the presence of other molecules. For instance, the compound is recommended to be stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to oxidation.

properties

IUPAC Name

3-bromo-5-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-7-5-3-4(8(10,11)12)1-2-6(5)13-14-7/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWMXXMBNBUURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650457
Record name 3-Bromo-5-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethyl)-1H-indazole

CAS RN

1086378-32-6
Record name 3-Bromo-5-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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